molecular formula C6H12ClN3 B1486282 2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride CAS No. 2204587-83-5

2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride

Cat. No. B1486282
M. Wt: 161.63 g/mol
InChI Key: RHRJLOGESICABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride” is a chemical compound that is part of the pyrazole class of compounds . Pyrazole compounds are known for their diverse pharmacological effects . The exact properties and uses of this specific compound are not widely documented, indicating that it may be a relatively new or less-studied compound .


Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride” can be represented by the linear formula C5H10N3Cl1 . The molecular weight of the compound is 147.606 Da .

The compound is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The safety data sheet for “2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride” indicates that it is a combustible liquid. It does not have a flash point, suggesting that it does not ignite easily . The compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-9-6(2-4-7)3-5-8-9;/h3,5H,2,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRJLOGESICABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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